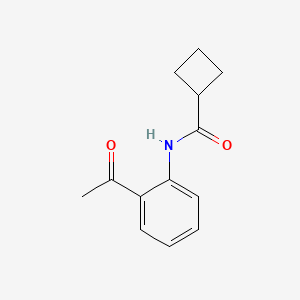

N-(2-acetylphenyl)cyclobutanecarboxamide

Description

N-(2-Acetylphenyl)cyclobutanecarboxamide is a synthetic organic compound featuring a cyclobutanecarboxamide core linked to a 2-acetylphenyl substituent. Its molecular formula is C₁₃H₁₅NO₂ (inferred from structural analogs), with a molecular weight of 217.26 g/mol. The 2-acetylphenyl group contributes electron-withdrawing effects via the acetyl moiety, which may modulate solubility, hydrogen-bonding capacity, and interactions with biological targets.

Properties

IUPAC Name |

N-(2-acetylphenyl)cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-9(15)11-7-2-3-8-12(11)14-13(16)10-5-4-6-10/h2-3,7-8,10H,4-6H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZDFEFQAACCES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NC(=O)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetylphenyl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 2-acetylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetylphenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-acetylphenyl)cyclobutanecarboxamide has been investigated for its potential as a histamine H3 receptor antagonist . This property is crucial for developing treatments for neurological disorders such as Alzheimer's disease and narcolepsy. The compound's ability to modulate neurotransmitter release could lead to significant advancements in managing these conditions.

Biological Studies

The compound's amide functionality makes it suitable for studies involving protein-ligand interactions . Its structural properties allow it to bind effectively to various biological targets, facilitating research into enzyme inhibition and receptor binding mechanisms. For instance, studies have shown that derivatives of cyclobutanecarboxamides can influence cellular pathways, potentially leading to new therapeutic strategies against diseases caused by parasitic infections like leishmaniasis and trypanosomiasis .

Material Science

In materials science, this compound can serve as a building block for synthesizing novel polymers and advanced materials. Its unique structural features enable the development of materials with specific mechanical properties and functionalities, which are valuable in various industrial applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Histamine H3 Receptor Antagonism | Demonstrated that this compound effectively inhibits H3 receptor activity, suggesting potential for treating neurological disorders. |

| Study 2 | Protein-Ligand Interaction | Investigated binding affinities of the compound with specific enzymes, revealing its capability to modulate enzymatic activity significantly. |

| Study 3 | Material Development | Utilized the compound in creating polymer composites that exhibit enhanced thermal stability and mechanical strength compared to traditional materials. |

Mechanism of Action

The mechanism of action of N-(2-acetylphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Key Research Findings

- Ring Size Effects : Cyclobutane-containing analogs exhibit higher ring strain than cyclopentane derivatives, which may influence their thermodynamic stability and reactivity. For example, cyclobutane's strain energy (~110 kJ/mol) could enhance susceptibility to ring-opening reactions under specific conditions .

- In contrast, electron-donating groups (e.g., amino) may improve solubility but reduce metabolic stability .

- Biological Activity : Sulfathiazole derivatives (e.g., Compound 32) demonstrate antitubercular efficacy, suggesting that this compound could be optimized for similar applications by modifying substituents .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(2-acetylphenyl)cyclobutanecarboxamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling cyclobutanecarboxylic acid derivatives (e.g., acid chloride) with 2-acetylaniline under basic conditions (e.g., triethylamine). Solvent choice (e.g., dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions. Reflux conditions may improve conversion but risk decomposition of sensitive functional groups. Yields range from 53% to 66% in analogous carboxamide syntheses, with purity confirmed via NMR and LC-MS .

Q. How can structural elucidation of this compound be performed to confirm regiochemistry?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify characteristic signals (e.g., cyclobutane ring protons at δ 2.5–3.5 ppm, acetyl group at δ 2.1–2.3 ppm). X-ray crystallography resolves spatial conformation, while IR spectroscopy confirms amide C=O stretches (~1650 cm⁻¹). Mass spectrometry (HRMS) validates molecular ion peaks .

Q. What are the primary biological targets hypothesized for this compound, and how are preliminary activity assays designed?

- Methodological Answer : Target enzymes like cyclooxygenase (COX) or neurotransmitter receptors are plausible due to structural analogs (e.g., acetylphenyl motifs). In vitro assays involve enzyme inhibition studies (IC₅₀ determination) or receptor-binding assays using radiolabeled ligands. Cell-based models (e.g., inflammatory cytokines) assess functional activity .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to COX-2?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions between the acetylphenyl group and COX-2’s active site. Density Functional Theory (DFT) calculates electrostatic potential surfaces to optimize substituent effects. Validate predictions with in vitro enzymatic assays .

Q. What strategies resolve contradictory data in solubility and stability studies of this compound?

- Methodological Answer : Perform differential scanning calorimetry (DSC) to assess thermal stability and identify polymorphs. Use HPLC-UV to track degradation products under varying pH and temperature. Solubility parameters (logP) are calculated via shake-flask methods or predicted using software like ACD/Labs .

Q. How does the cyclobutane ring influence metabolic stability in pharmacokinetic studies?

- Methodological Answer : Conduct liver microsome assays to compare metabolic half-life (t₁/₂) with non-cyclobutane analogs. LC-MS/MS identifies metabolites (e.g., hydroxylation at the cyclobutane ring). Correlate results with computational ADMET predictions (e.g., CYP450 enzyme interactions) .

Q. What reaction mechanisms enable selective functionalization of the acetyl group without degrading the cyclobutane ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.